

Application Notes and Protocols: The 22RV1 Prostate Cancer Model and CBP/p300 Inhibition

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Compound of Interest

Compound Name: CBP/p300-IN-5

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Introduction

The 22RV1 cell line is a cornerstone in prostate cancer research, particularly for studying castration-resistant prostate cancer (CRPC). Derived from a xenograft that relapsed after castration, 22RV1 cells express both full-length androgen receptor (AR-FL) and constitutively active AR splice variants (AR-SVs), such as AR-V7, which are key drivers of resistance to androgen deprivation therapy.[1] The transcriptional coactivators, CREB-binding protein (CBP) and its paralog p300, are crucial for AR signaling and are highly expressed in advanced prostate cancer.[2][3] Inhibition of the CBP/p300 bromodomain presents a promising therapeutic strategy to suppress AR and c-Myc signaling pathways, which are critical for CRPC progression.[4][5]

This document provides detailed application notes and protocols for utilizing the 22RV1 model to study the effects of CBP/p300 inhibitors, with a focus on the well-characterized inhibitor CCS1477 as a representative compound for this class.

Data Presentation

In Vitro Efficacy of CBP/p300 Inhibitors in Prostate Cancer Cell Lines

Cell Line	AR Status	Model	CCS1477 Proliferation IC50 (μM)	Reference
22RV1	AR-FL, AR-SV	CRPC	0.096	[6]
VCaP	AR-FL, AR-SV	CRPC	0.049	[6]
LNCaP	AR-FL	Hormone-responsive	0.230	[6]
LNCaP-AR	AR-FL over-expressed	CRPC	0.150	[6]
C4-2	AR-FL	CRPC	0.24	[4]
DU145	AR negative	Hormone-independent	1.280	[6]
PC3	AR negative	Hormone-independent	1.490	[6]

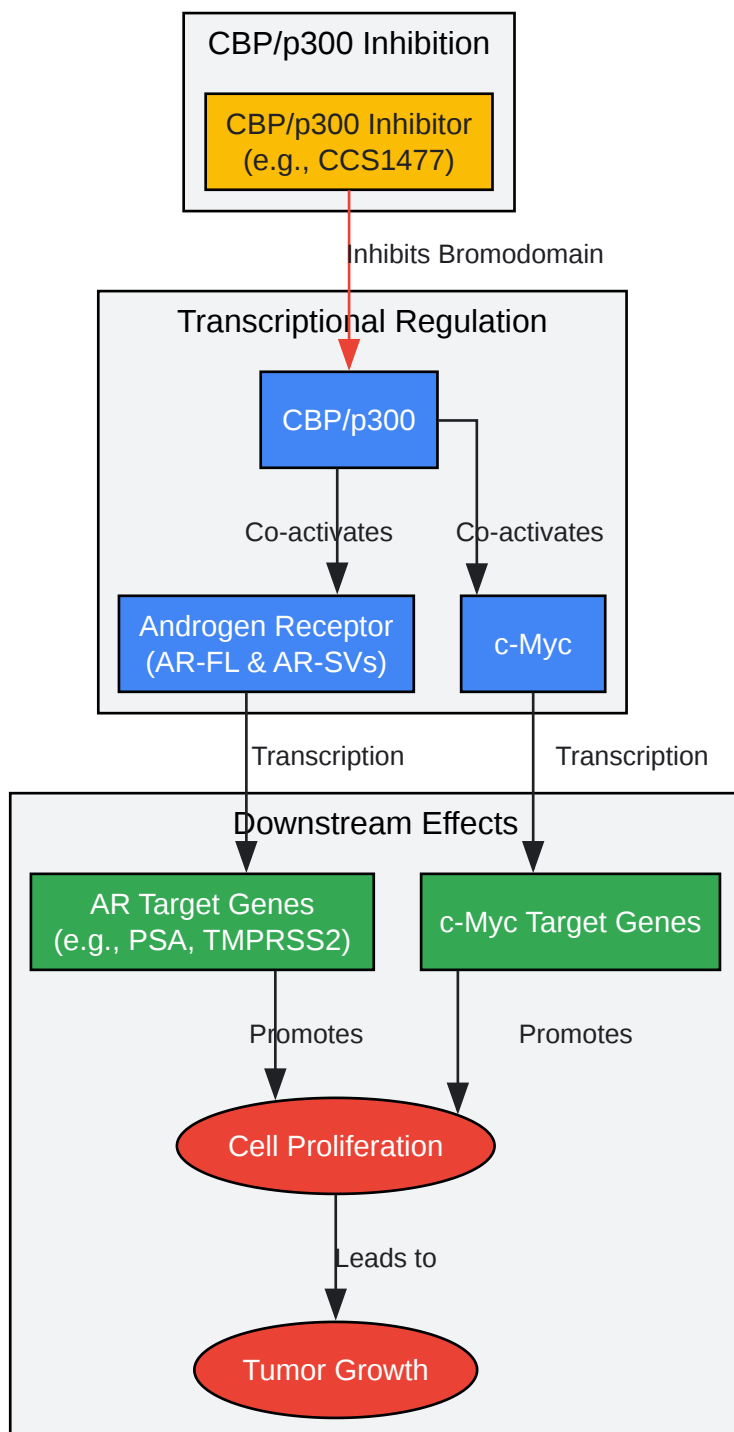
In Vivo Efficacy of CCS1477 in 22RV1 Xenograft Model

Treatment Group	Dosing Schedule	Outcome	Reference
Vehicle (5% DMSO:95% methylcellulose [0.5% w/v])	Once daily (QD)	Progressive tumor growth	[4]
CCS1477 10mg/kg	QD, oral gavage	Significant tumor growth inhibition	[7]
CCS1477 20mg/kg	QD, oral gavage	Significant tumor growth inhibition	[7]
CCS1477 30mg/kg	Every other day (QOD), oral gavage	Complete tumor growth inhibition	[4]

Signaling Pathways and Experimental Workflow

CBP/p300 Inhibition on AR and c-Myc Signaling

The following diagram illustrates the mechanism by which CBP/p300 inhibitors suppress key oncogenic pathways in 22RV1 prostate cancer cells.

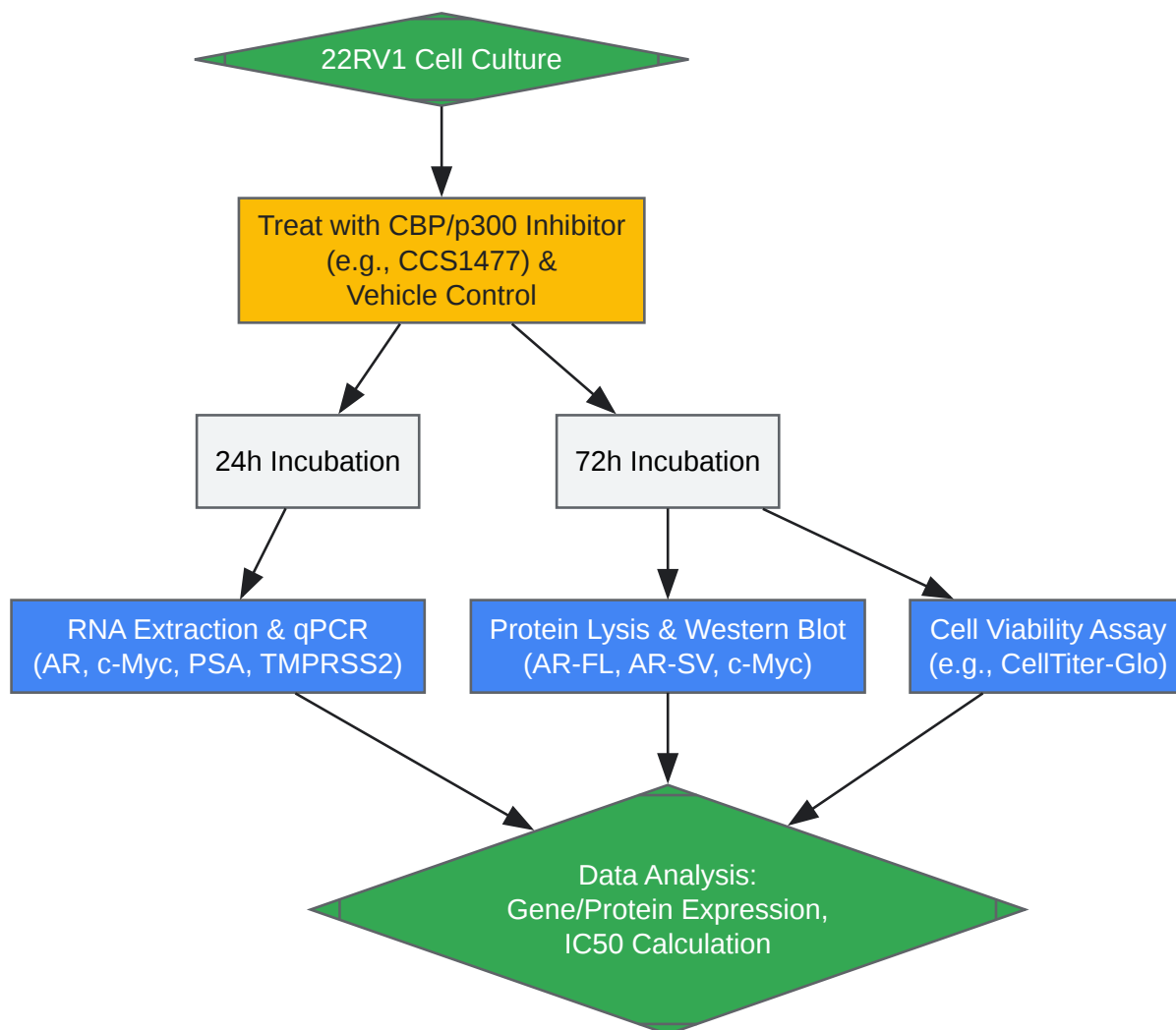


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Caption: CBP/p300 inhibitor action on AR and c-Myc pathways.

Experimental Workflow for In Vitro Analysis

This workflow outlines the key steps for assessing the impact of a CBP/p300 inhibitor on 22RV1 cells.



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Caption: Workflow for in vitro testing of CBP/p300 inhibitors.

Experimental Protocols

22RV1 Cell Culture

- Growth Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing:
 - Aspirate old medium and wash cells with sterile PBS.
 - Add Trypsin-EDTA and incubate for 2-3 minutes, or until cells detach.
 - Neutralize trypsin with serum-containing medium.
 - Centrifuge the cell suspension at 250-300g for 3-5 minutes.[\[8\]](#)
 - Resuspend the cell pellet in fresh growth medium and plate at a subculturing ratio not exceeding 1:4.[\[8\]](#)
- For Hormone-Deprivation Studies: Prior to treatment with androgenic compounds, cells can be maintained in medium containing charcoal-stripped FBS for 72 hours to reduce baseline androgen levels.[\[4\]](#)

Cell Proliferation (Viability) Assay

- Method: CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant Direct Cell Proliferation Assay are suitable methods.[\[6\]](#)
- Procedure:
 - Seed 22RV1 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of the CBP/p300 inhibitor (e.g., CCS1477) in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
 - Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.

- Incubate the plates for 72 hours at 37°C.[4][6]
- After incubation, perform the viability assay according to the manufacturer's protocol.
- Measure luminescence or fluorescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized data against the log of the inhibitor concentration and fitting to a dose-response curve.

Western Blot Analysis

- Objective: To determine the effect of CBP/p300 inhibition on the protein levels of AR-FL, AR-SV, and c-Myc.[6][9]
- Procedure:
 - Plate 22RV1 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of the CBP/p300 inhibitor or vehicle control for 24-72 hours.[4][9]
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against AR, AR-V7, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR)

- Objective: To measure changes in the mRNA expression of AR, c-Myc, and AR target genes like PSA (KLK3) and TMPRSS2.[\[4\]](#)
- Procedure:
 - Treat 22RV1 cells in 6-well plates as described for Western blotting for 24 hours.[\[4\]](#)
 - Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
 - Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression compared to the vehicle-treated control.

In Vivo 22RV1 Xenograft Model

- Animals: Use male athymic nude mice, 6-8 weeks old.
- Procedure:
 - Subcutaneously inject $1-5 \times 10^6$ 22RV1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
 - Monitor tumor growth regularly using caliper measurements (Tumor Volume = $(\text{Length} \times \text{Width}^2) / 2$).
 - When tumors reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
 - Prepare the CBP/p300 inhibitor (e.g., CCS1477) in a vehicle solution such as 5% DMSO:95% methylcellulose (0.5% w/v).[\[4\]](#)[\[6\]](#)

- Administer the compound and vehicle via oral gavage according to the desired dosing schedule (e.g., 10-30 mg/kg, daily or every other day).[4][7]
- Monitor tumor volume and body weight throughout the study.
- At the end of the study, tumors can be excised for biomarker analysis (Western blot, qPCR, IHC), and blood can be collected for plasma PSA measurement by ELISA.[4]

Conclusion

The 22RV1 cell line is an indispensable preclinical model for investigating CRPC, particularly for therapies targeting the AR signaling axis. The inhibition of CBP/p300 has demonstrated significant anti-proliferative and anti-tumor effects in this model by downregulating both AR and c-Myc pathways.[4][5] The protocols and data presented here provide a comprehensive framework for researchers to effectively utilize the 22RV1 model in the evaluation and development of novel CBP/p300-targeted therapies for advanced prostate cancer.

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